REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH:9](O)[C:8]2[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:7]=2[O:6]1)[CH2:2][CH2:3][CH3:4].C(O)C.S(=O)(=O)(O)O>O>[CH2:1]([C:5]1[O:6][C:7]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:8]=2[CH:9]=1)[CH2:2][CH2:3][CH3:4]
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Name
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2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol
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Quantity
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300 mg
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Type
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reactant
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Smiles
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C(CCC)C1OC2=C(C1O)C=C(C=C2)[N+](=O)[O-]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was then heated
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Type
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TEMPERATURE
|
Details
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to reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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DISTILLATION
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Details
|
the ethanol was distilled off
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
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Type
|
WASH
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Details
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Washing of the organic phase with sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulphate and removal of the solvent in vacuo
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Type
|
CUSTOM
|
Details
|
resulted in 220 mg (80% of theory) of 2-(n-butyl)-5-nitrobenzofuran as yellow oil
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Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |